molecular formula C10H6O2 B3044141 1,4-Naphthoquinone-d6 CAS No. 26473-08-5

1,4-Naphthoquinone-d6

Cat. No.: B3044141
CAS No.: 26473-08-5
M. Wt: 164.19 g/mol
InChI Key: FRASJONUBLZVQX-MZWXYZOWSA-N
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Description

1,4-Naphthoquinone-d6 is a deuterated form of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. 1,4-Naphthoquinone itself is known for its bright yellow color and sharp odor, similar to benzoquinone .

Mechanism of Action

Target of Action

1,4-Naphthoquinone-d6, a derivative of 1,4-Naphthoquinone, has been found to interact with several intracellular molecular targets . It has been reported to have significant anti-inflammatory properties, inhibiting LPS-induced cytokine production in human mononuclear cell lines THP-1 and blocking the production of TNF-α and interleukin (IL)-6 .

Mode of Action

The mode of action of this compound is complex and multifaceted. It is known to act as a strong dienophile in Diels-Alder reactions . In the context of its biological activity, it has been found to inhibit bacterial histidine kinases , which are key components of bacterial signal transduction pathways. This inhibition disrupts the normal functioning of these pathways, leading to the observed antimicrobial effects .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the synthesis of juglone and several other related 1,4-Naphthoquinones in many members of the Juglandaceae, including black walnut (Juglans nigra) and English walnut (Juglans regia) . It is also known to stimulate Nrf2/ARE signaling in HepG2 cells .

Pharmacokinetics

Given its structural similarity to 1,4-naphthoquinone, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The result of the action of this compound is largely dependent on its mode of action and the specific targets it interacts with. Its anti-inflammatory properties result in the inhibition of cytokine production, reducing inflammation . Its antimicrobial effects result from its disruption of bacterial signal transduction pathways .

Biochemical Analysis

Biochemical Properties

1,4-Naphthoquinone-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It can cause oxidative stress in exposed cells, thereby affecting redox signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also known to modulate receptor tyrosine kinases, such as the epidermal growth factor receptor .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has significant anti-inflammatory properties that inhibit LPS-induced cytokine production in human mononuclear cell lines .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthoquinone can be synthesized through the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, it can also be produced by the oxidation of naphthalene with chromium trioxide . The deuterated form, 1,4-Naphthoquinone-d6, is typically prepared by using deuterated reagents in the synthesis process to ensure the incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of 1,4-Naphthoquinone involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

1,4-Naphthoquinone-d6 has several scientific research applications:

Comparison with Similar Compounds

1,4-Naphthoquinone-d6 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where the presence of deuterium can provide clearer and more detailed results.

Properties

IUPAC Name

2,3,5,6,7,8-hexadeuterionaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H/i1D,2D,3D,4D,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRASJONUBLZVQX-MZWXYZOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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